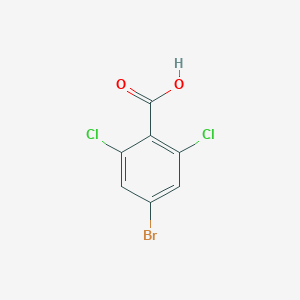

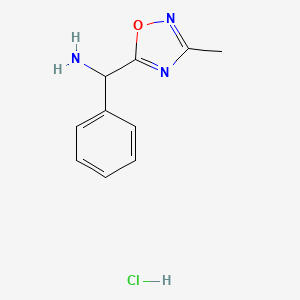

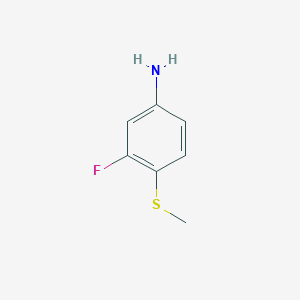

![molecular formula C8H16N2 B1291542 1,4-Diaminobicyclo[2.2.2]octano CAS No. 1659-77-4](/img/structure/B1291542.png)

1,4-Diaminobicyclo[2.2.2]octano

Descripción general

Descripción

Bicyclo[2.2.2]octane-1,4-diamine is a bicyclic organic compound with the molecular formula C8H16N2. It is a colorless solid that is highly nucleophilic and serves as a versatile reagent in organic synthesis. This compound is known for its unique structure, which consists of a bicyclo[2.2.2]octane framework with two amine groups at the 1 and 4 positions.

Aplicaciones Científicas De Investigación

Bicyclo[2.2.2]octane-1,4-diamine has a wide range of applications in scientific research:

Biology: The compound is studied for its potential use in drug discovery and development, particularly as a scaffold for designing biologically active molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of antibiotics and other pharmaceuticals.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals due to its nucleophilic properties.

Mecanismo De Acción

Target of Action

Bicyclo[2.2.2]octane-1,4-diamine, also known as DABCO or triethylenediamine, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in various chemical reactions, indicating that its primary targets are the reactants in these reactions .

Mode of Action

As a catalyst, DABCO accelerates chemical reactions by reducing the activation energy required for the reaction to proceed . It does this by interacting with the reactants, forming intermediate complexes that can more easily convert to the products of the reaction .

Biochemical Pathways

The specific biochemical pathways affected by DABCO depend on the particular reaction it is catalyzing. For example, in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, DABCO acts as a nucleophilic catalyst . In the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes, DABCO serves as a catalyst .

Pharmacokinetics

It is known to be soluble in water and most organic solvents , which suggests it could be readily absorbed and distributed in biological systems. Its metabolism and excretion would depend on the specific biological system in which it is introduced.

Result of Action

The molecular and cellular effects of DABCO’s action are primarily related to its role as a catalyst. By accelerating chemical reactions, it can facilitate the synthesis of complex molecules, such as polymers . The exact effects would depend on the specific reaction being catalyzed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DABCO. For example, its catalytic activity can be affected by temperature, pH, and the presence of other substances . It is also hygroscopic and can absorb CO2 from the air , which could potentially affect its stability and reactivity.

Análisis Bioquímico

Biochemical Properties

Bicyclo[2.2.2]octane-1,4-diamine plays a significant role in biochemical reactions due to its strong nucleophilicity and basicity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is involved in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The compound’s nucleophilicity allows it to promote a variety of coupling reactions, making it a versatile reagent in biochemical processes.

Cellular Effects

Bicyclo[2.2.2]octane-1,4-diamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its strong nucleophilicity and basicity enable it to interact with cellular components, potentially affecting cell function. For example, it can act as a ligand and Lewis base, forming adducts with hydrogen peroxide and sulfur dioxide . These interactions can influence cellular redox states and metabolic pathways, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, Bicyclo[2.2.2]octane-1,4-diamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its nucleophilic nature allows it to participate in various biochemical reactions, such as the formation of adducts with electrophilic species . Additionally, it can act as a catalyst in polymerization reactions, influencing the synthesis and degradation of biomolecules . These molecular interactions contribute to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bicyclo[2.2.2]octane-1,4-diamine can change over time due to its stability and degradation. The compound is known to be hygroscopic and soluble in water, which can affect its stability in aqueous environments . Over time, it may undergo hydrolysis or other degradation processes, potentially altering its biochemical activity. Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of Bicyclo[2.2.2]octane-1,4-diamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting specific biochemical reactions or acting as a catalyst. At high doses, it can exhibit toxic or adverse effects. For instance, it is classified as harmful and can cause irritation to the skin, eyes, and respiratory system . Understanding the dosage-dependent effects is crucial for its safe and effective use in biochemical applications.

Metabolic Pathways

Bicyclo[2.2.2]octane-1,4-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its nucleophilic nature allows it to participate in reactions that modify metabolic intermediates and influence metabolic flux. For example, it can form adducts with electrophilic species, affecting the levels of metabolites and the overall metabolic state of cells . These interactions highlight its role in modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, Bicyclo[2.2.2]octane-1,4-diamine is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and hygroscopic nature facilitate its movement within aqueous environments . Additionally, its interactions with cellular components can influence its localization and accumulation in specific tissues or cellular compartments.

Subcellular Localization

The subcellular localization of Bicyclo[2.2.2]octane-1,4-diamine is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its ability to form adducts with hydrogen peroxide and sulfur dioxide suggests potential localization in organelles involved in redox regulation . Understanding its subcellular localization is essential for elucidating its biochemical functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octane-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.2]octane-1,4-dione using a suitable reducing agent such as lithium aluminum hydride. Another method includes the hydrogenation of bicyclo[2.2.2]octane-1,4-dinitrile in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, bicyclo[2.2.2]octane-1,4-diamine is often produced through catalytic hydrogenation processes. The starting materials, such as bicyclo[2.2.2]octane-1,4-dinitrile, are subjected to hydrogenation under high pressure and temperature conditions, using catalysts like palladium or platinum to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions: Bicyclo[2.2.2]octane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form bicyclo[2.2.2]octane-1,4-dione.

Reduction: The compound can be reduced to form bicyclo[2.2.2]octane-1,4-diamine hydrochloride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

Oxidation: Bicyclo[2.2.2]octane-1,4-dione.

Reduction: Bicyclo[2.2.2]octane-1,4-diamine hydrochloride.

Substitution: Various substituted bicyclo[2.2.2]octane derivatives.

Comparación Con Compuestos Similares

Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.

Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.

Uniqueness: Bicyclo[2.2.2]octane-1,4-diamine is unique due to its high nucleophilicity and ability to form stable complexes with various reagents. Its structure allows for the eclipsing of methylene hydrogen atoms within the ethylene linkages, which is not commonly observed in other similar compounds .

Propiedades

IUPAC Name |

bicyclo[2.2.2]octane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEXBZCDUSJIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302206 | |

| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1659-77-4 | |

| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1659-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

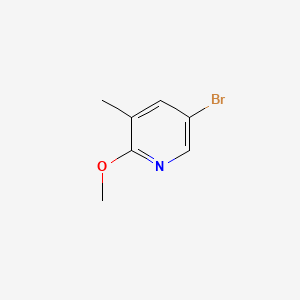

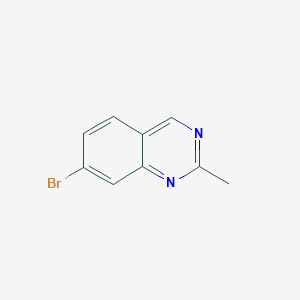

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)